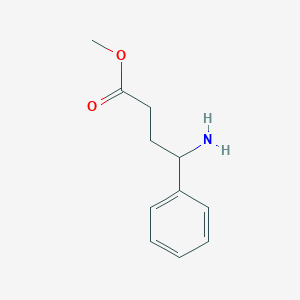

Methyl 4-amino-4-phenylbutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 4-amino-4-phenylbutanoate |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 |

InChI Key |

RYSSAIDSNHUHBF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(C1=CC=CC=C1)N |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of Methyl 4 Amino 4 Phenylbutanoate

Mechanistic Pathways of Nucleophilic Reactivity at the Amino Group

The primary amino group in Methyl 4-amino-4-phenylbutanoate is a key site for nucleophilic reactions, allowing for the formation of a variety of derivatives through amidation and substitution reactions.

Amidation and Peptide Coupling Reactions

The nucleophilic nature of the primary amine allows it to readily participate in amidation reactions when treated with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. This reactivity is fundamental in peptide synthesis, where the amino group of one amino acid derivative attacks the activated carboxyl group of another.

The general mechanism for amidation involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride ion from an acyl chloride), resulting in the formation of a stable amide bond. In peptide coupling, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to activate the carboxylic acid of a second amino acid, facilitating the attack by the amino group of this compound. masterorganicchemistry.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization. researchgate.net

Table 1: Representative Amidation/Peptide Coupling Reactions As specific experimental data for this compound is limited in published literature, this table presents generalized conditions and expected products based on the reactivity of analogous γ-amino esters.

| Acylating/Coupling Agent | Reagent | Solvent | General Conditions | Expected Product |

| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to room temp. | N-Acetyl-4-amino-4-phenylbutanoate |

| Boc-Gly-OH | DCC, HOBt | Dichloromethane (DCM) | 0 °C to room temp. | Boc-Gly-NH-CH(Ph)-(CH2)2-COOMe |

| Fmoc-Ala-Cl | Pyridine | Tetrahydrofuran (THF) | 0 °C to room temp. | Fmoc-Ala-NH-CH(Ph)-(CH2)2-COOMe |

Substitution Reactions Involving the Amine Moiety

The amino group of this compound can also undergo nucleophilic substitution reactions with alkyl halides, a process known as N-alkylation. This reaction typically requires a base to deprotonate the amino group, enhancing its nucleophilicity. The resulting secondary or tertiary amines are valuable intermediates in organic synthesis. The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The choice of base and solvent is critical to control the extent of alkylation and prevent side reactions. nih.gov

Ester Functional Group Transformations and Mechanisms

The methyl ester group of this compound is susceptible to various transformations, most notably transesterification and hydrolysis, which are characteristic reactions of esters.

Transesterification Processes

Transesterification involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of a catalyst. This reaction can be catalyzed by either acids or bases. organic-chemistry.org

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H₂SO₄, TsOH), the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the new ester.

Base-Catalyzed Transesterification: In the presence of a base (e.g., NaOMe, K₂CO₃), the alcohol is deprotonated to form a more nucleophilic alkoxide ion. The alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Elimination of the methoxide (B1231860) ion results in the formation of the new ester. This process is generally faster than the acid-catalyzed reaction. nih.gov

Table 2: Typical Transesterification Reactions As specific experimental data for this compound is limited in published literature, this table presents generalized conditions and expected products based on the reactivity of analogous esters.

| Alcohol | Catalyst | Solvent | General Conditions | Expected Product |

| Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | Ethyl 4-amino-4-phenylbutanoate |

| Benzyl (B1604629) Alcohol | NaOBn (cat.) | Benzyl Alcohol | Elevated temp. | Benzyl 4-amino-4-phenylbutanoate |

| Isopropanol | Ti(OiPr)₄ | Toluene | Reflux | Isopropyl 4-amino-4-phenylbutanoate |

Controlled Hydrolysis Mechanisms

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-4-phenylbutanoic acid (a phenibut isomer), under either acidic or basic conditions. harvard.edu

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid like HCl or H₂SO₄. The mechanism is analogous to acid-catalyzed transesterification, with water acting as the nucleophile instead of an alcohol.

Base-Catalyzed Hydrolysis (Saponification): This process involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of methoxide is followed by an irreversible acid-base reaction between the carboxylic acid and the base to form the carboxylate salt. Acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

Reactions Involving the Phenyl Ring and Alkyl Chain

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The amino and alkyl groups are ortho-, para-directing activators, although the amino group's directing effect can be modified by protonation under strongly acidic conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid reactions at the other functional groups.

The alkyl chain of the butanoate moiety is generally less reactive. However, under specific conditions, such as free-radical reactions, functionalization of the alkyl chain could be achieved. For instance, radical halogenation could potentially introduce a halogen atom onto the alkyl backbone, which could then be used for further synthetic transformations.

Electrophilic Aromatic Modifications

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The amino group (-NH2) attached to the side chain is a powerful activating group, donating electron density to the aromatic ring through resonance. This activation makes the ring significantly more nucleophilic than benzene (B151609) itself and directs incoming electrophiles to the ortho and para positions.

The general mechanism for electrophilic aromatic substitution proceeds via a two-step process masterorganicchemistry.com:

Attack of the electrophile: The electron-rich π system of the aromatic ring attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring masterorganicchemistry.com.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π system masterorganicchemistry.com.

Common electrophilic aromatic substitution reactions that this compound is expected to undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO2) group at the ortho and para positions.

Halogenation: Treatment with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst would result in the substitution of a hydrogen atom with a halogen at the ortho and para positions.

Sulfonation: Reaction with fuming sulfuric acid (H2SO4/SO3) would lead to the introduction of a sulfonic acid (-SO3H) group, again primarily at the ortho and para positions.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce an alkyl or acyl group, respectively, onto the aromatic ring, though the presence of the amino group can lead to complications such as N-acylation or complexation with the Lewis acid catalyst.

The directing effect of the substituents on the phenyl ring plays a crucial role in determining the regioselectivity of these reactions.

Side-Chain Elaboration Reactions

The side chain of this compound possesses two primary reactive sites: the amino group and the methyl ester group.

Reactions involving the amino group:

The primary amino group is nucleophilic and can participate in a variety of reactions, most notably N-acylation.

N-Acylation: The amino group can be acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. The reactivity of the amino group in acylation reactions can be influenced by the nature of the acylating agent and the reaction conditions. Enzymatic N-acylation, for instance, has been shown to be effective for a range of amino acids, with the reaction rate being dependent on the structure of both the amino acid and the acyl donor nih.gov. Studies on the enzymatic acylation of various amino acids have shown that those with charged or polar side chains can be readily acylated nih.gov.

Reactions involving the ester group:

The methyl ester group can undergo nucleophilic acyl substitution reactions.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a hydroxide base like sodium hydroxide. The development of mild hydrolysis methods is crucial, especially when other sensitive functional groups are present in the molecule mdpi.comnih.gov. For instance, methods using calcium(II) iodide as a protective agent for base-labile groups have been developed to allow for selective ester hydrolysis mdpi.comnih.gov.

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide.

The synthesis of the drug Baclofen, which is 4-amino-3-(4-chlorophenyl)butanoic acid, and its intermediates often involves transformations of a similar butanoate backbone, highlighting the types of reactions this part of the molecule can undergo brieflands.comchemicalbook.comgoogle.comsphinxsai.comgoogle.com.

Detailed Mechanistic Investigations and Kinetic Analyses

While specific, in-depth mechanistic and kinetic studies on this compound are not extensively documented in the public literature, the mechanisms of its characteristic reactions are well-understood from studies of analogous compounds.

Identification of Key Intermediates and Transition States

Electrophilic Aromatic Substitution: As mentioned, the key intermediate in the electrophilic aromatic substitution of the phenyl ring is the arenium ion (sigma complex) . The stability of this intermediate is a key factor in determining the reaction rate and the regioselectivity. For this compound, the arenium ions formed by attack at the ortho and para positions are more stable due to resonance delocalization of the positive charge onto the nitrogen atom of the amino group. The transition state leading to this intermediate is the highest energy point on the reaction coordinate for this step.

Side-Chain Reactions:

N-Acylation and Ester Hydrolysis: These reactions proceed through a tetrahedral intermediate . In N-acylation, the nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. In ester hydrolysis, a hydroxide ion (under basic conditions) or a water molecule (under acidic conditions, following protonation of the carbonyl oxygen) acts as the nucleophile. The formation and breakdown of this tetrahedral intermediate are the key steps in the reaction mechanism.

Influence of Catalysis on Reaction Pathways

Catalysis plays a pivotal role in many of the reactions involving this compound.

Electrophilic Aromatic Substitution:

Lewis Acid Catalysis: In Friedel-Crafts reactions, a Lewis acid (e.g., AlCl3, FeCl3) is used to generate a more potent electrophile from an alkyl or acyl halide. The catalyst polarizes the C-X bond, making the carbon atom more electrophilic.

Brønsted Acid Catalysis: In nitration and sulfonation, a strong Brønsted acid (H2SO4) is used to generate the nitronium ion (NO2+) and sulfur trioxide (SO3), respectively, which are the active electrophiles.

Side-Chain Reactions:

Acid and Base Catalysis in Ester Hydrolysis: Ester hydrolysis can be catalyzed by both acids and bases. Acid catalysis proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis involves the direct attack of a hydroxide ion on the carbonyl carbon.

Enzymatic Catalysis: Enzymes, such as lipases and proteases, can be used to catalyze reactions of the side chain with high selectivity and under mild conditions. For example, aminoacylases can catalyze the N-acylation of the amino group nih.gov. The enzyme's active site binds the substrate in a specific orientation, facilitating the reaction and often leading to high stereoselectivity. Multi-enzymatic cascade systems have also been developed for the synthesis of related chiral amines, where one enzyme carries out the desired transformation and another removes a byproduct to shift the reaction equilibrium mdpi.com.

Computational Chemistry and Theoretical Studies on Methyl 4 Amino 4 Phenylbutanoate

Quantum Mechanical Investigations

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties and energetics of molecules. For Methyl 4-amino-4-phenylbutanoate, these investigations reveal details about its intrinsic stability, charge distribution, and the nature of its chemical bonds.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of its three key functional groups: the phenyl ring, the amino group, and the methyl ester. Density Functional Theory (DFT) is a common QM method used to explore these features. DFT calculations can map the electron density distribution, highlighting regions of high and low electron density which are critical for intermolecular interactions.

Table 1: Illustrative NBO Analysis Data for a Structurally Similar Moiety This table presents hypothetical NBO data based on typical values for similar functional groups to illustrate the expected electronic interactions in this compound.

| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2), kcal/mol) | Type of Interaction |

| LP (N) -> σ* (C-H) | ~1-3 | Hyperconjugation |

| LP (O) -> σ* (C-C) | ~2-5 | Hyperconjugation |

| π (Phenyl) -> π* (Carbonyl) | ~0.5-2 | Conjugation |

| σ (C-H) -> σ* (C-N) | ~2-4 | Hyperconjugation |

Conformational Analysis and Energy Landscapes

The flexibility of the butyl chain in this compound allows it to adopt numerous conformations. Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers. numberanalytics.com By rotating the single bonds within the molecule, a potential energy surface can be generated, identifying low-energy, stable conformers and the energy barriers between them.

The most stable conformations are typically those that minimize steric hindrance between bulky groups like the phenyl ring and the methyl ester. numberanalytics.com Staggered conformations are generally lower in energy than eclipsed conformations. numberanalytics.com For instance, the relative orientation of the phenyl group and the amino group is crucial. Gauche interactions, where these groups are in proximity, can be destabilizing compared to an anti-conformation where they are further apart. numberanalytics.com Quantum mechanical calculations can precisely quantify these energy differences, providing a landscape of the molecule's preferred shapes.

Molecular Dynamics Simulations

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on a force field, providing a movie-like view of molecular motion.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a biological environment is heavily influenced by its interactions with solvent molecules, primarily water. MD simulations can explicitly model these interactions. The amino and ester groups are capable of forming hydrogen bonds with water, which significantly affects the molecule's solubility and conformational preferences. nih.gov

Dynamic Behavior and Conformational Flexibility

MD simulations provide a powerful tool to explore the conformational flexibility of this compound in a dynamic context. Over the course of a simulation, the molecule will explore various conformations accessible at a given temperature. This allows for the calculation of properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the molecule's flexibility.

These simulations can show how the molecule transitions between different low-energy states identified in the QM conformational analysis. This dynamic behavior is critical for understanding how the molecule might bind to a biological target, such as a receptor or enzyme. As a GABA analogue, its ability to adopt a specific conformation that mimics GABA is key to its potential biological activity. mdpi.comnih.gov

Theoretical Modeling of Reaction Pathways

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves using QM methods to map the energy profile of a reaction from reactants to products, through a transition state.

For example, the hydrolysis of the methyl ester group is a common reaction. Theoretical calculations can determine the activation energy for this reaction under acidic or basic conditions. These studies often compare different possible mechanisms, such as a concerted versus a stepwise pathway. For instance, a study on a related methyltransferase enzyme showed that the reaction proceeds via an SN2 mechanism, with methyl transfer being the rate-limiting step. nih.gov Similar computational approaches could elucidate the mechanisms of oxidation of the amino group or substitution reactions. mdpi.com

Table 2: Hypothetical Calculated Energy Barriers for a Reaction Pathway This table illustrates the kind of data generated from theoretical modeling of a reaction, such as ester hydrolysis. The values are representative and not specific to this compound.

| Reaction Step | Method | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Attack | DFT (B3LYP/6-31G) | 15.2 |

| Tetrahedral Intermediate Formation | DFT (B3LYP/6-31G) | -5.8 (relative to reactants) |

| Proton Transfer | DFT (B3LYP/6-31G) | 8.1 |

| Leaving Group Departure | DFT (B3LYP/6-31G) | 12.5 |

These computational and theoretical approaches provide a multi-faceted understanding of this compound, from its fundamental electronic properties to its dynamic behavior and reactivity. While direct computational studies on this specific molecule are not widely published, the principles and methodologies described here, based on studies of analogous compounds, lay the groundwork for future research into its chemical and pharmacological profile.

Spectroscopic Data Prediction for Advanced Characterization

Computational spectroscopy is a vital adjunct to experimental characterization, aiding in the assignment of complex spectra and confirming molecular structures.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. researchgate.net The vibrational frequencies observed in these spectra correspond to specific molecular motions like stretching, bending, and rocking. Quantum chemical calculations, typically using DFT with basis sets such as 6-311G(d,p) or cc-pVDZ, can predict the harmonic vibrational frequencies and their corresponding intensities. researchgate.net

While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, uniform scaling factors can be applied to achieve excellent agreement with experimental data. researchgate.net The predicted spectra can confirm the presence of key functional groups in this compound, such as the ester carbonyl (C=O) stretch, the amine (N-H) stretches, and vibrations associated with the phenyl ring. Machine learning models are also emerging as a powerful tool for rapidly and accurately predicting Raman spectra. nih.govarxiv.org

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹, Scaled) | Predicted Raman Intensity | Assignment |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Low | Stretching of the amine N-H bonds. |

| N-H Symmetric Stretch | ~3360 | Low | Stretching of the amine N-H bonds. |

| Aromatic C-H Stretch | 3100-3000 | High | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2990-2850 | Medium | Stretching of C-H bonds in the butyl chain and methyl group. |

| C=O Ester Stretch | ~1735 | Medium | Stretching of the carbonyl double bond in the ester group. |

| C=C Aromatic Ring Stretch | 1600-1450 | High | In-plane stretching of the carbon-carbon bonds in the phenyl ring. |

| C-O Ester Stretch | ~1250 | High | Stretching of the C-O single bond of the ester. |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Predicting NMR chemical shifts computationally has become a standard procedure for confirming structural assignments. The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is widely used for this purpose. wisc.edu

Calculations are performed on an optimized molecular geometry to determine the magnetic shielding tensor for each nucleus. These values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm). wisc.edu The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). liverpool.ac.uk For this compound, computational predictions can distinguish between the different protons and carbons in the molecule, including the aromatic protons, the methoxy (B1213986) protons, and the diastereotopic protons of the CH₂ groups. nmrdb.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

|---|---|---|---|

| Phenyl C-H (ortho, meta, para) | 7.20 - 7.40 | 126.0 - 129.0 | Typical aromatic region, influenced by the electron-donating alkyl-amino substituent. youtube.com |

| Phenyl C-ipso | - | ~144.0 | Quaternary carbon attached to the chiral center. |

| C4-H (methine) | ~4.15 | ~55.0 | Deshielded by adjacent phenyl and amino groups. |

| C3-H₂ (methylene) | ~2.10 | ~38.0 | Adjacent to the chiral center (C4). |

| C2-H₂ (methylene) | ~2.45 | ~31.0 | Adjacent to the electron-withdrawing ester carbonyl group. |

| C1 (C=O) | - | ~173.5 | Characteristic chemical shift for an ester carbonyl carbon. ucl.ac.uk |

| O-CH₃ (methoxy) | ~3.65 | ~51.5 | Typical shift for protons and carbon of a methyl ester. rsc.org |

Derivatization Strategies for Advanced Chemical Research of Methyl 4 Amino 4 Phenylbutanoate

Modifications for Enhanced Reactivity and Selectivity

Protection and Deprotection Strategies of the Amine and Ester

The presence of both a nucleophilic primary amine and an electrophilic ester in Methyl 4-amino-4-phenylbutanoate necessitates a careful protection strategy to achieve selective transformations.

Amine Protection: The primary amine is often protected as a carbamate. This conversion renders the nitrogen non-nucleophilic, allowing other electrophilic reactions to occur elsewhere in the molecule. organic-chemistry.org Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under many conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Carbobenzyloxy (Cbz): Installed using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is resistant to mild acids and bases but is cleaved by catalytic hydrogenation. masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is introduced via Fmoc-Cl and is notably base-labile, typically removed with a piperidine (B6355638) solution. masterorganicchemistry.com

Ester Protection: The methyl ester of this compound can be hydrolyzed under acidic or basic conditions. libretexts.org If a reaction requires conditions that would compromise the ester, it can be converted to a more robust form. Common protecting groups for carboxylic acids (the hydrolyzed form of the ester) include:

Benzyl esters: Formed from benzyl alcohol, they are stable to many reagents but can be removed by hydrogenolysis, the same condition used for Cbz group removal. libretexts.org

tert-Butyl esters: These are highly resistant to basic and nucleophilic attack and are cleaved under acidic conditions, similar to the Boc group. libretexts.org

Silyl (B83357) esters: These are versatile and can be removed by acid, base, or fluoride (B91410) ion sources. libretexts.org

Table 1: Common Protecting Groups for Amine and Carboxylic Acid Functionalities

| Functional Group | Protecting Group | Abbreviation | Common Reagent for Protection | Key Deprotection Conditions |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) masterorganicchemistry.com |

| Amine | Carbobenzyloxy | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) masterorganicchemistry.com |

| Carboxylic Acid | Methyl Ester | - | Methanol (B129727), Acid Catalyst | Acid or Base Hydrolysis libretexts.org |

| Carboxylic Acid | Benzyl Ester | Bn | Benzyl Alcohol | Catalytic Hydrogenation libretexts.org |

| Carboxylic Acid | tert-Butyl Ester | tBu | Isobutylene or tert-Butanol | Strong Acid (e.g., TFA) libretexts.org |

Formation of Activated Intermediates

To facilitate reactions such as amide bond formation, the carboxylate group (resulting from the hydrolysis of the methyl ester) of N-protected this compound can be converted into an "activated intermediate." This process increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Common activation strategies include:

Acid Chlorides: Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the hydroxyl group into a highly reactive chloro group.

Active Esters: The carboxylic acid can be reacted with various coupling agents to form active esters (e.g., N-hydroxysuccinimide esters) that are stable enough to be isolated but reactive enough to couple with amines.

Mixed Anhydrides: Alkyl chloroformates, such as methyl chloroformate, can react with the carboxylate to form a mixed anhydride (B1165640), which is a highly effective acylating agent. nih.gov This is particularly useful in peptide synthesis and for creating derivatives for analysis. nih.gov

Derivatization for Chromatographic Analysis

Derivatization is a cornerstone of analytical chemistry, employed to modify an analyte to make it suitable for separation and detection by chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). researchgate.net For this compound, derivatization is crucial for improving volatility, thermal stability, and detector response. researchgate.netnih.gov

Silylation Techniques (e.g., TBDMS derivatives)

Silylation is a widely used derivatization technique for GC-MS analysis. nih.gov It involves replacing the active hydrogen atoms in amine (-NH₂) and hydroxyl (-OH) groups with a trimethylsilyl (B98337) (TMS) group or a bulkier silyl group like tert-butyldimethylsilyl (TBDMS). researchgate.net This process reduces the polarity of the molecule, decreases hydrogen bonding, and increases its volatility and thermal stability, which are essential for successful GC analysis. researchgate.net

For this compound, both the primary amine and any potential hydroxyl groups can be silylated. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose, quantitatively converting primary amines into their more stable and volatile di-TMS derivatives, which provide a stronger response in the mass spectrometer. nih.gov

Acylation and Alkylation for GC-MS and HPLC

Acylation and Alkylation for GC-MS: These methods are alternatives to silylation. Alkylation with reagents like methyl chloroformate (MCF) is particularly effective for the simultaneous analysis of amino and non-amino organic acids. nih.govnist.gov In this one-pot reaction, the amine group of this compound is methoxycarbonylated, while the carboxylic acid (if the ester is first hydrolyzed) is methylated. nist.govnist.gov The resulting derivatives are stable, volatile, and exhibit clear fragmentation patterns in MS analysis. nist.gov

Acylation, using reagents like perfluorinated acid anhydrides, can also be used to derivatize the amine group, yielding stable products suitable for GC-MS. nih.gov

Derivatization for HPLC: Unlike GC, HPLC separates compounds in a liquid phase, so volatility is not a concern. Instead, derivatization for HPLC aims to attach a chromophore or fluorophore to the analyte. semanticscholar.org Since this compound lacks a strong chromophore, derivatization is necessary for sensitive detection by common UV or fluorescence detectors. semanticscholar.org

A widely used reagent for derivatizing primary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl). semanticscholar.orgconicet.gov.ar It reacts with the amine group to form a highly fluorescent FMOC-adduct, allowing for trace-level quantification of the compound in complex matrices like biological fluids. semanticscholar.orgconicet.gov.ar

Table 2: Common Derivatization Reagents for Chromatographic Analysis

| Technique | Derivatization Method | Reagent | Target Functional Group | Purpose |

|---|---|---|---|---|

| GC-MS | Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amine (-NH₂) | Increase volatility and thermal stability nih.gov |

| GC-MS | Alkylation/Acylation | Methyl Chloroformate (MCF) | Amine (-NH₂), Carboxylic Acid (-COOH) | Increase volatility, create stable derivative nist.gov |

| HPLC | Fluorogenic Labeling | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amine (-NH₂) | Attach a fluorescent tag for sensitive detection semanticscholar.org |

| HPLC | UV Labeling | Dansyl Chloride | Amine (-NH₂) | Attach a UV-active tag for detection conicet.gov.ar |

Derivatization for Spectroscopic Probing

Beyond facilitating analysis, derivatization can be used to introduce a spectroscopic probe into a molecule. This strategy allows researchers to study the molecule's local environment and interactions using techniques like fluorescence or infrared (IR) spectroscopy.

A relevant example is the incorporation of a specifically designed amino acid analog, such as 4-cyano-α-methyl-L-phenylalanine, into a molecule. nih.gov The cyano group (-C≡N) has a distinct IR absorption frequency that is sensitive to the local electric field and hydrogen bonding environment. nih.gov Similarly, the cyanophenyl moiety can act as a fluorescent probe. nih.gov

By strategically replacing the phenyl group of this compound with a derivative like 4-cyanophenyl, or by acylating the amine with a probe-containing molecule, researchers could create a tool for studying its binding interactions. Changes in the IR frequency or fluorescence properties of the incorporated probe upon binding to a target (e.g., a protein or membrane) would provide valuable information about the nature and dynamics of the interaction. nih.gov

Introduction of Chromophores and Fluorophores

The covalent attachment of chromophores (light-absorbing groups) and fluorophores (fluorescent groups) to this compound is a powerful strategy to facilitate its detection and quantification in various experimental settings. The primary target for such derivatization is the primary amino group, which can readily react with a variety of labeling reagents.

These fluorescent tags allow for highly sensitive detection in techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.govnih.govmdpi.com The choice of a specific labeling reagent depends on factors like the desired spectral properties (excitation and emission wavelengths), quantum yield, and the chemical environment in which the derivatized molecule will be studied.

Commonly employed fluorescent derivatization reagents for primary amines, and thus potential candidates for labeling this compound, include:

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): This reagent reacts with primary amines to yield highly fluorescent derivatives. researchgate.net The reaction is typically carried out under alkaline conditions. Automated analyzers have been developed for the derivatization of amino acids with NBD-F, followed by HPLC separation and quantification. researchgate.net

9-Fluorenylmethyl chloroformate (FMOC): FMOC reacts with primary and secondary amines to form stable, fluorescent adducts. This reagent is widely used in pre-column derivatization for HPLC analysis of amino acids. mdpi.com

Fluorescamine: This reagent reacts rapidly with primary amines to form fluorescent pyrrolinone products. It is particularly useful because the reagent itself is not fluorescent and does not need to be removed from the sample. nih.gov

Dansyl Chloride: (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amino groups to yield stable, fluorescent sulfonamide adducts.

Another approach involves modifying the phenyl ring of this compound. For instance, the introduction of a cyano group, as seen with 4-cyano-α-methyl-L-phenylalanine, can serve as a fluorescent and infrared (IR) absorption probe to report on the local microenvironment. nih.gov This strategy could be adapted to create analogs of this compound with intrinsic spectroscopic properties.

Table 1: Potential Fluorogenic Reagents for Derivatizing this compound

| Reagent | Reactive Group | Potential Application |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Primary Amine | HPLC, Capillary Electrophoresis nih.govresearchgate.net |

| 9-Fluorenylmethyl chloroformate (FMOC) | Primary Amine | HPLC mdpi.com |

| Fluorescamine | Primary Amine | HPLC, Capillary Electrophoresis nih.gov |

| Dansyl Chloride | Primary Amine | HPLC, Fluorescence Spectroscopy |

| Introduction of a Cyano Group | Phenyl Ring | Fluorescence and IR Spectroscopy nih.gov |

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes. This technique is indispensable for a variety of advanced research applications, including elucidating reaction mechanisms, tracing metabolic pathways, and serving as internal standards for quantitative mass spectrometry. For this compound, isotopes of carbon (¹³C), hydrogen (²H or D), and nitrogen (¹⁵N) can be strategically incorporated.

Mechanistic Studies:

By synthesizing isotopically labeled versions of this compound, researchers can track the fate of specific atoms through chemical reactions or biological processes. For example, labeling the carboxyl group with ¹³C could help determine if decarboxylation occurs in a particular metabolic pathway. Similarly, deuterium (B1214612) labeling on the phenyl ring or the butanoate backbone can provide insights into enzymatic or chemical transformation mechanisms.

Analytical Applications:

Stable isotopically labeled this compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Since the labeled compound is chemically identical to the unlabeled analyte, it co-elutes in chromatographic separations and experiences similar ionization efficiencies in MS, correcting for sample loss during preparation and analysis.

Methods for Isotopic Labeling:

The synthesis of isotopically labeled this compound can be achieved through various synthetic routes. For instance, the introduction of ¹⁸F, a positron-emitting isotope, into aromatic amino acids for positron emission tomography (PET) imaging has been successfully demonstrated using methods like nucleophilic radiofluorination from stannyl (B1234572) precursors. nih.gov Similar strategies could be adapted for the synthesis of radiolabeled this compound.

For stable isotope labeling, commercially available starting materials containing ¹³C, ¹⁵N, or ²H can be incorporated during the chemical synthesis of the molecule.

Table 2: Potential Isotopic Labeling Strategies for this compound

| Isotope | Position of Labeling | Potential Research Application |

| ¹³C | Carboxyl Carbon | Mechanistic studies of decarboxylation |

| ¹³C | Phenyl Ring | Tracing metabolic fate of the aromatic moiety |

| ²H (D) | Butanoate Chain | Mechanistic studies of enzymatic transformations |

| ¹⁵N | Amino Group | Tracing nitrogen metabolism |

| ¹⁸F | Phenyl Ring | Development of PET imaging agents nih.gov |

The derivatization of this compound through the introduction of chromophores, fluorophores, and isotopic labels provides a versatile toolkit for researchers. These strategies enable more sensitive detection, detailed mechanistic investigations, and accurate quantification, thereby advancing our understanding of this important chemical compound.

Synthetic Utility and Applications of Methyl 4 Amino 4 Phenylbutanoate As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of methyl 4-amino-4-phenylbutanoate, possessing both a nucleophilic amino group and an electrophilic ester group, makes it an ideal starting material for the construction of more elaborate organic structures.

Incorporation into Peptidomimetics and Modified Peptides

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. The primary amine of this compound can be acylated to form amide bonds, a key linkage in peptide structures. This allows for its integration into peptide chains, where the phenylbutanoate moiety can act as a non-natural amino acid residue. This modification can influence the conformational properties of the resulting peptide, potentially leading to enhanced biological activity. N-methylation of the peptide bond is a known strategy to overcome the inherent liabilities of peptide-like molecules. researchgate.net

The synthesis of peptidomimetics often involves the strategic replacement of natural amino acids with synthetic analogues to probe structure-activity relationships and enhance therapeutic properties. For instance, in the development of RGD-peptidomimetics, which are known to inhibit platelet aggregation, arginyl mimetics have been synthesized using building blocks like 4-oxo-4-(piperazine-1-yl)butyric acid. nih.gov While not a direct application of this compound, this illustrates the principle of using synthetic building blocks to create peptide analogues with specific biological functions.

Role in the Synthesis of β-Amino Acid Derivatives

β-Amino acids are crucial components of many biologically active molecules and are known to form stable secondary structures in peptides. nih.gov this compound itself is a derivative of a γ-amino acid. However, its structural framework can be conceptually related to the synthesis of β-amino acid derivatives. Synthetic strategies to access β-amino acids often involve conjugate additions, Mannich-type reactions, or homologations of α-amino acids. sigmaaldrich.com More recent methods focus on the direct aminocarbonylation of alkenes or the carboxylation of aziridines to produce β-amino acid derivatives. sigmaaldrich.com

While direct conversion of this compound to a β-amino acid is not a standard transformation, its chiral phenyl-substituted backbone is a feature found in various β-amino acid structures. The synthesis of β,β-dimethylated amino acid building blocks, for example, utilizes the 9-phenylfluorenyl protecting group to achieve stereocontrol. capes.gov.br

Building Block for Statin Analogs and Related Scaffolds

Statins are a class of drugs used to lower cholesterol levels. Their structures often contain a dihydroxyheptanoic acid or a related scaffold. The synthesis of statin analogues is an active area of research aimed at developing new and improved therapeutic agents. researchgate.net The synthesis of an N-methyl statine (B554654) analogue has been reported, highlighting the modular nature of these synthetic routes where different building blocks can be coupled to construct the final molecule. researchgate.net

Although a direct synthesis of a statin analogue from this compound is not prominently documented, the structural elements of the butanoate chain could potentially be elaborated to form the characteristic statin side chain. For example, stereoselective aldol (B89426) reactions are key steps in the synthesis of statins to create the desired stereochemistry of the hydroxyl groups. researchgate.net

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other biologically active compounds. researchgate.net The amino group of this compound can participate in cyclization reactions to form various heterocyclic rings. For instance, intramolecular amidation between the amino group and the ester (or the corresponding carboxylic acid) can lead to the formation of a γ-lactam, a five-membered heterocyclic ring. The synthesis of monocyclic β-lactams, which are important antibacterial agents, often involves the Staudinger cycloaddition. nih.gov

The general utility of amino esters in forming heterocycles is well-established. For example, the synthesis of various nitrogen-containing heterocycles often starts from amino acid precursors which can be cyclized to form lactams or other ring systems.

Applications in the Development of Chiral Scaffolds and Stereodefined Products

The presence of a stereocenter at the C4 position makes this compound a valuable chiral building block. The development of methods for its stereoselective synthesis or the resolution of its racemic mixture is crucial for its application in asymmetric synthesis.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. Acylases, for instance, are used for the kinetic resolution of α-amino acids by selectively hydrolyzing the N-acyl group of one enantiomer. harvard.edu Lipases, such as Lecitase™ Ultra, have been employed for the kinetic resolution of racemic esters through enantioselective hydrolysis. mdpi.com Such enzymatic methods could potentially be applied to resolve racemic this compound or its N-acylated derivatives.

The resolved enantiomers of this compound can then be used as chiral synthons in the synthesis of enantiomerically pure complex molecules. For example, stereoselective syntheses of δ- and ε-amino ketone derivatives have been achieved through the addition of organolithium compounds to N-tert-butanesulfinyl aldimines, where the chirality of the starting material directs the stereochemical outcome of the reaction. nih.gov A highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved using ketoreductase (KRED) catalysis, demonstrating the power of biocatalysis in creating stereodefined products. nih.gov

Advanced Approaches in Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity is fundamental in drug discovery and materials science. Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov

For derivatives of this compound, QSAR studies could be employed to predict their potential biological activity based on various molecular descriptors. These descriptors can be calculated from the 3D structure of the molecule and can include electronic, steric, and hydrophobic properties. By synthesizing a series of analogues with systematic variations in the structure (e.g., substitution on the phenyl ring) and measuring their biological activity, a QSAR model can be developed. This model can then be used to guide the design of new, more potent compounds.

Computational mechanistic studies, often employing quantum chemical calculations, can provide detailed insights into reaction pathways and the factors controlling stereoselectivity. For instance, the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase was investigated using computational methods to understand the origin of the observed stereospecificity. nih.gov Similar studies on reactions involving this compound could help in optimizing reaction conditions and designing more efficient synthetic routes.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₁H₁₅NO₂ | 193.24 | γ-amino ester, chiral center at C4, phenyl group |

| Methyl 4-phenylbutanoate | C₁₁H₁₄O₂ | 178.23 | Phenyl group, methyl ester |

| 4-Oxo-4-(piperazine-1-yl)butyric acid | C₈H₁₄N₂O₃ | 202.21 | Piperazine ring, carboxylic acid |

| N-methyl statine | C₁₀H₂₁NO₃ | 203.28 | γ-amino acid, hydroxyl groups, isobutyl group |

Utilization in Chemical Probe and Library Synthesis

This compound, a bifunctional molecule featuring both a primary amine and a methyl ester, represents a valuable scaffold for the synthesis of diverse chemical libraries and probes. Its strategic placement of a phenyl group and reactive functionalities at the 4-position allows for the construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in medicinal chemistry. While specific, widespread applications in large-scale library synthesis are not extensively documented in publicly available literature, its utility is demonstrated in the targeted synthesis of specific compound classes with therapeutic potential.

The core value of this compound as a building block lies in its ability to participate in a variety of chemical transformations. The primary amine can be readily N-arylated or N-alkylated, and it can serve as a nucleophile in cyclization reactions. acs.orgnih.gov The methyl ester provides a handle for further functionalization, such as amide bond formation or reduction to an alcohol. This dual reactivity makes it an attractive starting material for creating libraries of compounds with diverse substitution patterns.

A key example of its application is in the synthesis of tetrahydroquinoline derivatives. Tetrahydroquinolines are a class of heterocyclic compounds that are of significant interest in drug discovery due to their presence in a wide range of biologically active molecules. In a patented synthetic route, this compound is reacted with other compounds in the presence of an acid catalyst to form these complex heterocyclic structures. google.com This transformation highlights the role of the amino group in a crucial cyclization step, leading to the formation of the core tetrahydroquinoline scaffold.

The general strategy of utilizing β-amino acid esters, such as this compound, is a common approach in the construction of compound libraries. rsc.org These building blocks are particularly useful for creating peptidomimetics and other small molecules that can mimic the structure and function of peptides, which are often challenging to use as drugs directly. The ability to introduce a wide range of substituents onto the aromatic ring, the amine, and the ester allows for the generation of a library of related compounds with varying physicochemical properties. This diversity is crucial for exploring the structure-activity relationships (SAR) of a particular compound class and for optimizing lead compounds in drug discovery programs.

The following table outlines a representative synthetic application of this compound in the generation of a specific chemical scaffold, as described in the patent literature.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Scaffold | Potential Application | Reference |

| This compound | Substituted Aldehyde/Ketone | Acid Catalyst (e.g., titanium tetrachloride, p-toluenesulfonic acid) | Tetrahydroquinoline | Anemia Treatment | google.com |

While the direct use of this compound in the high-throughput synthesis of vast chemical libraries is not as broadly reported as for some other building blocks, its demonstrated utility in forming complex, drug-like scaffolds such as tetrahydroquinolines underscores its potential. The principles of combinatorial chemistry and library design strongly support the application of such versatile building blocks for the exploration of chemical space and the discovery of new therapeutic agents. The ability to systematically modify the structure of this compound and its derivatives allows for the fine-tuning of biological activity and pharmacokinetic properties, which is a cornerstone of modern drug development.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-amino-4-phenylbutanoate?

The compound can be synthesized via esterification of 4-amino-4-phenylbutanoic acid with methanol using a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. Purification typically involves distillation or crystallization to achieve high purity . For derivatives like methyl esters, analogous methods are employed, with adjustments for steric or electronic effects from the phenyl group .

Q. How can researchers confirm the structural identity of this compound?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify hydrogen/carbon environments (e.g., phenyl protons at ~7.2 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 229.70 for the hydrochloride salt) and fragmentation patterns .

- InChI identifiers : Standardized textual representations of molecular structure (e.g., InChI=1S/C11H15NO2/c12-10(11(13)14-9)7-6-8-4-2-1-3-5-8/h1-5,10H,6-7,12H2,9H3) for tracking in databases .

Q. What are the recommended storage conditions for this compound?

Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis of the ester group. Hygroscopic derivatives (e.g., hydrochloride salts) require desiccants .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst selection : Replace sulfuric acid with milder alternatives (e.g., p-toluenesulfonic acid) to reduce side reactions .

- Continuous flow reactors : Enhance reaction efficiency and scalability while minimizing thermal degradation .

- Byproduct analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted acid or transesterification products) and adjust stoichiometry .

Q. What advanced analytical methods resolve structural ambiguities in derivatives of this compound?

- Chiral chromatography : Separate stereoisomers (e.g., 4R vs. 4S configurations) using chiral stationary phases .

- X-ray crystallography : Determine absolute configuration for crystalline derivatives (e.g., hydrochloride salts) .

- Dynamic NMR : Study conformational flexibility of the butanoate chain under varying temperatures .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- In vitro assays : Use cell models (e.g., CHO cells) to test for cAMP modulation or receptor binding, as seen in analogous phenidate derivatives .

- Structure-activity relationship (SAR) studies : Modify the phenyl or amino groups to assess antimicrobial or anticancer potential, guided by data from fluorophenyl and hydroxyphenyl analogs .

Q. How should contradictory data on biological activity be addressed?

- Meta-analysis : Compare results across studies using standardized assay protocols (e.g., IC50 values under consistent pH/temperature conditions) .

- Isomer-specific testing : Verify if discrepancies arise from uncharacterized stereoisomers or impurities .

Q. What safety protocols are critical for scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.